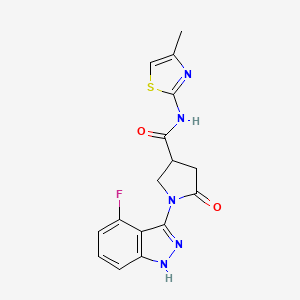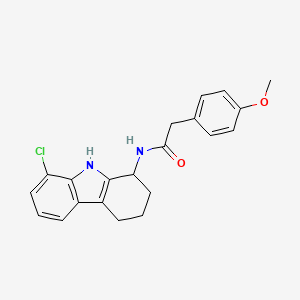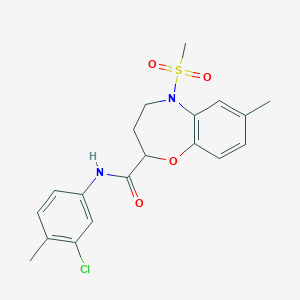![molecular formula C18H20ClN5 B11220071 1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220071.png)
1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following molecular formula:
- It features a pyrazolo[3,4-d]pyrimidine scaffold, which is a privileged structure in medicinal chemistry. These scaffolds often exhibit interesting biological activities.
- The compound’s systematic name reflects its core structure: a pyrazolo[3,4-d]pyrimidine ring fused with a chlorophenyl group.
1-(3-chlorophenyl)-N-cycloheptyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: C11H8ClN5
and a molecular weight of approximately 245.67 g/mol .Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine ring system.
Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursors in the presence of suitable catalysts.
Industrial Production: While not widely used industrially, research efforts have focused on optimizing synthetic routes for scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example
Major Products: The specific products depend on the reaction conditions and substituents present.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, design analogs, and study its interactions with other molecules.
Biology: Investigating its effects on cellular processes, such as cell cycle regulation.
Medicine: Potential applications as anti-cancer agents (e.g., CDK2 inhibitors) .
Industry: Limited industrial applications, but further research may reveal novel uses.
Mechanism of Action
CDK2 Inhibition: This compound acts as a CDK2 inhibitor, selectively targeting cancer cells .
Molecular Targets: It likely binds to the active site of CDK2, disrupting cell cycle progression.
Pathways Involved: CDK2 inhibition affects cell division and proliferation.
Comparison with Similar Compounds
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold sets it apart from other compounds.
Similar Compounds: While not exhaustive, related compounds include other CDK inhibitors and pyrazolo[3,4-d]pyrimidine derivatives .
Properties
Molecular Formula |
C18H20ClN5 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-cycloheptylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H20ClN5/c19-13-6-5-9-15(10-13)24-18-16(11-22-24)17(20-12-21-18)23-14-7-3-1-2-4-8-14/h5-6,9-12,14H,1-4,7-8H2,(H,20,21,23) |
InChI Key |
VGUMJPMMFUXSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11219995.png)
![1-(4-Chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11220000.png)
![3-hydroxy-1-(4-methoxyphenyl)-3-(3-nitrophenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11220003.png)

![N-butyl-1-(3,4-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220024.png)

![7-(4-ethoxyphenyl)-N-phenethyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220041.png)
![4-[3-(4'-Propylbiphenyl-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B11220048.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B11220056.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11220059.png)
![7-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11220061.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-cycloheptylbenzamide](/img/structure/B11220066.png)

